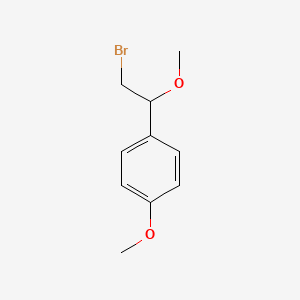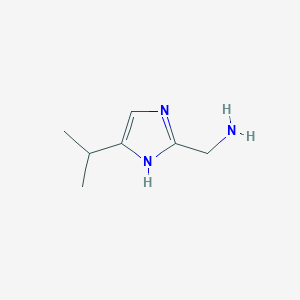
(4-Isopropyl-1H-imidazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropyl-1H-imidazol-2-YL)methanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at the fourth position and a methanamine group at the second position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-1H-imidazol-2-YL)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-acetyladamantane.
Reaction Steps: The process involves multiple steps, including the formation of intermediate compounds. Each step proceeds under specific reaction conditions, such as controlled temperature and the use of catalysts.
Yield: The overall yield across the multiple steps can vary, but it is generally moderate to excellent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
(4-Isopropyl-1H-imidazol-2-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isopropyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a donor ligand to metal atoms, forming coordination complexes. These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: This compound has a similar imidazole structure but with different substituents, leading to distinct chemical properties and applications.
1-(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride: This is a salt form of the compound, which may have different solubility and stability characteristics.
Uniqueness
(4-Isopropyl-1H-imidazol-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its ability to form coordination complexes with metal ions makes it valuable in various research fields.
Properties
CAS No. |
944898-09-3 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(5-propan-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
QEGOOMXWHGVBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


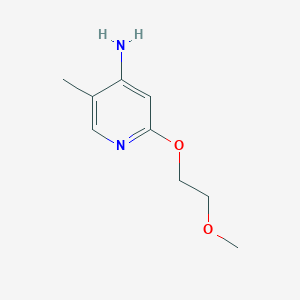
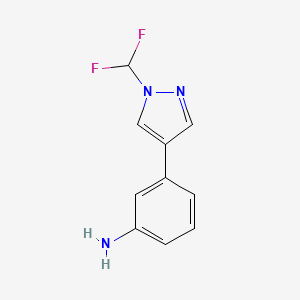
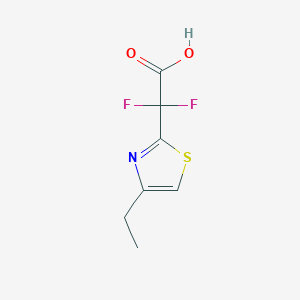
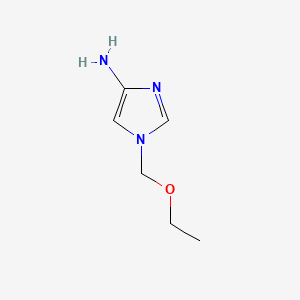
![N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B13626937.png)

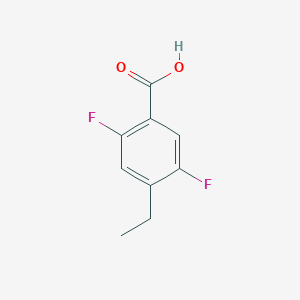
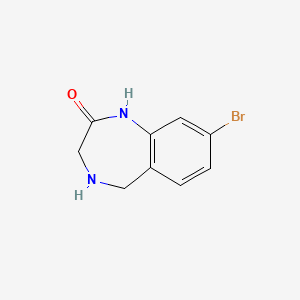
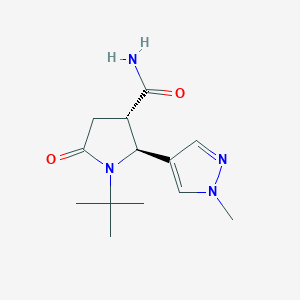
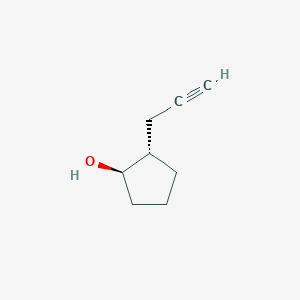
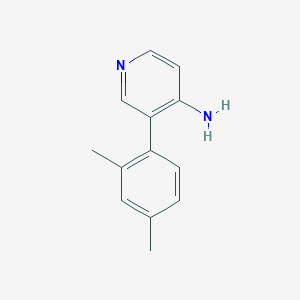
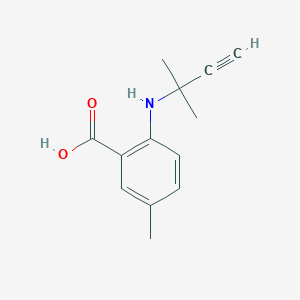
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)
